N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that combines a dimethoxyphenyl group, a cyclopentapyrimidinyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Ethylamine Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine under reductive amination conditions to form 3,4-dimethoxyphenylethylamine.
Cyclopentapyrimidinyl Intermediate Synthesis: The cyclopentapyrimidinyl group is synthesized through a series of reactions starting from appropriate precursors such as cyclopentanone and guanidine.
Coupling Reaction: The final step involves coupling the dimethoxyphenylethylamine intermediate with the cyclopentapyrimidinyl intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the dimethoxyphenyl and cyclopentapyrimidinyl groups.
Reduction: Reduced forms of the acetamide and cyclopentapyrimidinyl groups.
Substitution: Alkylated derivatives at the acetamide group.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific biological context, but may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: A simpler analog lacking the cyclopentapyrimidinyl group.
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide: Similar structure but with a different functional group.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is unique due to the presence of both the dimethoxyphenyl and cyclopentapyrimidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-25-15-7-6-12(10-16(15)26-2)8-9-20-17(23)11-27-18-13-4-3-5-14(13)21-19(24)22-18/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRZNUGOKALEPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC(=O)NC3=C2CCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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